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Compound of Interest

Compound Name:
(5-Methylimidazo[1,2-a]pyridin-2-

yl)methanol

Cat. No.: B1584459 Get Quote

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged" structure due to its prevalence in a wide array of biologically active compounds.[1]

[2] Derivatives of this heterocyclic system exhibit diverse therapeutic properties, including anti-

ulcer, anti-anxiety, and vasodilator effects.[3] (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is
a specific analogue within this class, and its structural integrity is paramount to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable

tool for the unambiguous structural confirmation and purity assessment of such molecules.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of (5-
Methylimidazo[1,2-a]pyridin-2-yl)methanol. We will delve into the theoretical underpinnings

of the chemical shifts, substituent effects, and provide a detailed experimental protocol for

acquiring a high-quality spectrum. This document is intended for researchers, scientists, and

drug development professionals who require a deep understanding of the spectroscopic

characterization of this important molecular framework.

Molecular Structure and Carbon Environment
Analysis
To interpret the ¹³C NMR spectrum, it is essential to first understand the electronic environment

of each carbon atom in (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The molecule consists

of a fused bicyclic imidazo[1,2-a]pyridine core, a methyl group at the C5 position, and a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1584459?utm_src=pdf-interest
https://www.mdpi.com/2673-4583/16/1/28
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08495k
https://pmc.ncbi.nlm.nih.gov/articles/PMC10209544/
https://www.benchchem.com/product/b1584459?utm_src=pdf-body
https://www.benchchem.com/product/b1584459?utm_src=pdf-body
https://www.benchchem.com/product/b1584459?utm_src=pdf-body
https://www.benchchem.com/product/b1584459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxymethyl group at the C2 position. The crystal structure of this compound has been

determined, confirming the planar nature of the imidazo[1,2-a]pyridine moiety.[4][5]

Below is a diagram illustrating the molecular structure with the IUPAC numbering convention

for the carbon atoms, which will be used for spectral assignment.

Caption: Molecular structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol with carbon

numbering.

Predicted ¹³C NMR Chemical Shifts and Rationale
While a publicly available, fully assigned ¹³C NMR spectrum for (5-Methylimidazo[1,2-
a]pyridin-2-yl)methanol is not readily found in the literature, we can predict the chemical shifts

with a high degree of confidence based on established principles of NMR spectroscopy and

data from related imidazo[1,2-a]pyridine derivatives.[6] The imidazo[1,2-a]pyridine system is a

10 π-electron aromatic system, and its ¹H and ¹³C NMR chemical shifts are influenced by the

delocalization of these electrons.[6]

The predicted chemical shifts are presented in the table below, followed by a detailed

justification for each assignment. These predictions can be further refined using computational

methods.[7][8][9]
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 150 - 155

This carbon is part of the

imidazole ring and is bonded

to a nitrogen atom and the

electron-withdrawing

hydroxymethyl group. This

environment results in a

significant downfield shift.

C3 110 - 115

Also in the imidazole ring, C3

is adjacent to two nitrogen

atoms, but its electron density

is higher than C2, leading to a

more upfield chemical shift.

C5 135 - 140

Located in the pyridine ring,

C5 is attached to a methyl

group, which has a slight

shielding effect. However, its

position in the aromatic system

keeps it in the downfield

region.

C6 115 - 120

This carbon is ortho to the C5-

methyl group and experiences

some shielding.

C7 120 - 125

C7 is meta to the methyl group

and is generally found in this

region for imidazo[1,2-

a]pyridines.

C8 110 - 115

Similar to C6, C8 is influenced

by the fused ring system and

typically appears in the upfield

aromatic region.

C8a 140 - 145 This is the bridgehead carbon,

part of both rings and bonded
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to a nitrogen atom, resulting in

a downfield shift.

-CH₂OH 60 - 65

The carbon of the

hydroxymethyl group is an sp³

hybridized carbon attached to

an electronegative oxygen

atom, placing it in this

characteristic chemical shift

range.

-CH₃ 15 - 20

The methyl carbon is an sp³

hybridized carbon and appears

in the typical upfield aliphatic

region.

Experimental Protocol for ¹³C NMR Spectrum
Acquisition
To obtain a high-quality ¹³C NMR spectrum of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol,
the following experimental procedure is recommended. This protocol is designed to be a self-

validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-

d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and for observing exchangeable protons (like the -OH proton in ¹H NMR).

Concentration: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of the

deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise

ratio in a reasonable number of scans.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for

chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:
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Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal

dispersion.

Probe: A standard broadband or dual-channel probe tuned to the ¹³C frequency.

Temperature: Room temperature (e.g., 298 K) is generally sufficient.

3. Acquisition Parameters:

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse

program).

Spectral Width: A spectral width of approximately 200-220 ppm is adequate to cover the

expected chemical shift range.

Acquisition Time: An acquisition time of 1-2 seconds.

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon

nuclei to return to equilibrium, ensuring more accurate signal integration if needed.

Number of Scans: Depending on the sample concentration, anywhere from 128 to 1024

scans may be necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of

0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline

correction to ensure accurate peak picking and integration.

Referencing: Reference the spectrum to the solvent peak or TMS.

The following diagram outlines the experimental workflow for acquiring the ¹³C NMR spectrum.
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Caption: Workflow for ¹³C NMR Spectroscopy.
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Conclusion and Further Steps
The predicted ¹³C NMR chemical shifts and the detailed experimental protocol provided in this

guide serve as a robust framework for the spectroscopic analysis of (5-Methylimidazo[1,2-
a]pyridin-2-yl)methanol. For unambiguous assignment, especially for the closely spaced

aromatic signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single

Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly

recommended. These experiments correlate the carbon signals with their directly attached

protons (HSQC) and protons that are two or three bonds away (HMBC), providing definitive

structural connectivity information.

The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the

condensation of 6-methylpyridin-2-amine with an appropriate three-carbon electrophile,

followed by reduction.[4][5] A thorough characterization by ¹³C NMR, guided by the principles

outlined here, is a critical step in verifying the successful outcome of such a synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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